1-Bromo-5-(chloromethyl)naphthalene
Description
1-Bromo-5-(chloromethyl)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at position 1 and a chloromethyl (-CH$2$Cl) group at position 5. Its molecular formula is C${11}$H$_8$BrCl, with a molecular weight of 255.54 g/mol. This compound is of interest in organic synthesis due to its dual functional groups, enabling sequential substitution or coupling reactions.
Properties
CAS No. |
20366-58-9 |
|---|---|
Molecular Formula |
C11H8BrCl |
Molecular Weight |
255.54 g/mol |
IUPAC Name |
1-bromo-5-(chloromethyl)naphthalene |
InChI |
InChI=1S/C11H8BrCl/c12-11-6-2-4-9-8(7-13)3-1-5-10(9)11/h1-6H,7H2 |
InChI Key |
ZSYMEZZOQYHIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Lewis Acid-Catalyzed Chloromethylation (Patent CN113999086B)
A recent patented method describes an efficient synthesis of 1-chloromethyl naphthalene using:
- Starting materials: Naphthalene, paraformaldehyde, hydrochloric acid (42-43% concentration).
- Catalysts: A mixture of ferric chloride and copper chloride as Lewis acids.
- Phase transfer catalysts: Benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride.
- Reaction conditions: Heat preservation at 35-45 °C for 2-4 hours.
- Purification: Crude product dissolved in ethanol or methanol, cooled slowly to crystallize, filtered, washed, and dried.
This method achieves a yield of approximately 68.7% and purity around 90.5%, with advantages including low energy consumption, simplified purification (no distillation), and high operational safety.
Key parameters and optimized conditions:
| Parameter | Value/Range |
|---|---|
| Molar ratio (naphthalene:Lewis acid) | 1 : 0.02 - 0.04 |
| Molar ratio (naphthalene:phase transfer catalyst) | 1 : 0.008 - 0.015 |
| Molar ratio (naphthalene:paraformaldehyde:HCl) | 1 : 1.5 - 2.5 : 2 - 3 |
| Reaction temperature | 35 - 45 °C |
| Reaction time | 2 - 4 hours |
| Alcohol solvent for crystallization | Ethanol and/or methanol |
| Crystallization cooling rate | 0.05 - 0.1 °C/min to -5 to -3 °C |
| Crystallization hold time | 1 - 2 hours |
This process is summarized in Table 1.
| Step | Description | Conditions/Notes |
|---|---|---|
| a | Mix naphthalene, paraformaldehyde, Lewis acid, phase transfer catalyst, HCl (42-43%) | Heat at 35-45 °C for 2-4 hours |
| b | Separate oil phase, wash with K2CO3 solution and water | Purify crude product |
| c | Dissolve crude in ethanol/methanol at 26-28 °C | Cool slowly to -5 to -3 °C, hold 1-2 hours |
| d | Filter, wash, dry under vacuum at 35 °C | Obtain purified 1-chloromethyl naphthalene |
This patented method is notable for its simplicity and environmental advantages compared to traditional chloromethylation methods.
Bromination of Naphthalene Derivatives
Selective bromination to obtain 1-bromo or 1,5-dibromo naphthalene derivatives is well documented.
- Bromination of 1-bromonaphthalene or naphthalene with stoichiometric bromine in minimal solvent (methylene chloride) at 23-25 °C yields 1,4-dibromonaphthalene (~90% yield).
- Photobromination in carbon tetrachloride at 23 °C produces pentabromo tetrahydronaphthalenes.
- Reflux bromination (77 °C) gives 1,5-dibromonaphthalene in 80% yield.
- Dehydrobromination of pentabromides with potassium tert-butoxide yields 1,3,5-tribromonaphthalene (91% yield).
These brominated intermediates can be further functionalized to introduce chloromethyl groups or other substituents.
Synthesis of 1-Bromo-5-(Chloromethyl)naphthalene
While direct literature on 1-bromo-5-(chloromethyl)naphthalene is limited, the synthesis can be logically approached by combining the above strategies:
Route 1: Bromination Followed by Chloromethylation
- Start with 1-bromonaphthalene.
- Perform regioselective chloromethylation at the 5-position using paraformaldehyde and HCl in the presence of Lewis acid catalysts and phase transfer catalysts as described for 1-chloromethyl naphthalene.
- Control of reaction conditions ensures selective substitution at the 5-position without affecting the bromine at the 1-position.
Route 2: Chloromethylation Followed by Bromination
- Prepare 1-(chloromethyl)naphthalene via the method in section 3.
- Brominate selectively at the 5-position using controlled bromination conditions (e.g., bromine in methylene chloride at low temperature).
- This route requires careful control to avoid polybromination or substitution at undesired positions.
Alternative Chloromethylation Methods
Other chloromethylation methods reported for related compounds include:
- Reaction of 1-aryl methanol with thionyl chloride in dry chloroform at low temperature (5-10 °C), followed by workup with sodium bicarbonate and extraction to yield chloromethyl derivatives.
- Use of aqueous hydrochloric acid with surfactants and paraformaldehyde at elevated temperatures (~80 °C) with bubbling anhydrous HCl gas, followed by extraction and purification.
These methods may be adapted for chloromethylation of brominated naphthalenes but require optimization for regioselectivity and yield.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
1-Bromo-5-(chloromethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Scientific Research Applications
1-Bromo-5-(chloromethyl)naphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1-Bromo-5-(chloromethyl)naphthalene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine substituents make the compound susceptible to nucleophilic attack, leading to various substitution reactions. The molecular targets and pathways depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
1-Bromo-5-(trifluoromethyl)naphthalene (CAS 117539-59-0)
- Structure : Bromine at position 1, trifluoromethyl (-CF$_3$) at position 5.
- Molecular Formula : C${11}$H$6$BrF$_3$.
- Key Differences: The electron-withdrawing -CF$3$ group deactivates the naphthalene ring, reducing electrophilic substitution reactivity compared to the electron-neutral -CH$2$Cl group.
1,5-Bis(chloromethyl)naphthalene
- Structure : Chloromethyl groups at positions 1 and 5.
- Molecular Formula : C${12}$H${10}$Cl$_2$.
- Key Differences :
2-(Chloromethyl)naphthalene (CAS 2506-41-4)
- Structure : Chloromethyl group at position 2.
- Molecular Formula : C${11}$H$9$Cl.
- Key Differences :
Halogen and Functional Group Variations
1-Bromo-5-(4-bromophenyl)naphthalene (CAS 944801-42-7)
- Structure : Bromine at position 1 and a 4-bromophenyl group at position 5.
- Molecular Formula : C${16}$H${10}$Br$_2$.
- Key Differences :
1-(Chloromethyl)naphthalene
Electronic and Steric Effects
- Bromo vs. Chloro as Leaving Groups : The C-Br bond in 1-bromo-5-(chloromethyl)naphthalene has a lower dissociation energy (~65 kcal/mol) compared to C-Cl bonds (~81 kcal/mol), making bromine more reactive in substitution reactions .
- Chloromethyl vs. Trifluoromethyl : The -CH$2$Cl group is less sterically demanding than -CF$3$, allowing easier access for nucleophiles or catalysts in synthetic applications .
Data Table: Key Properties of Comparable Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
